molecular formula C18H20ClN5O2 B11032355 Cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11032355
M. Wt: 373.8 g/mol
InChI Key: MZTRCDONDZYVHR-UHFFFAOYSA-N
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Description

CYCLOHEXYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tetrazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of CYCLOHEXYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole, followed by cyclization with substituted acetophenones or ethyl acetoacetate . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CYCLOHEXYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other tetrazolopyrimidines such as 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Compared to these compounds, CYCLOHEXYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE may exhibit unique biological activities and chemical properties due to its specific structural features.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20ClN5O2/c1-11-15(17(25)26-14-8-3-2-4-9-14)16(12-6-5-7-13(19)10-12)24-18(20-11)21-22-23-24/h5-7,10,14,16H,2-4,8-9H2,1H3,(H,20,21,23)

InChI Key

MZTRCDONDZYVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Cl)C(=O)OC4CCCCC4

Origin of Product

United States

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